Bienvenue dans la boutique en ligne BenchChem!

Beta-Amyloid (25-35)

Vascular biology Cerebral autoregulation Alzheimer's disease

Beta-Amyloid (25-35) is the minimal essential Aβ fragment (GSNKGAIIGLM) that uniquely enhances vascular smooth muscle contractility—Aβ1-42 depresses it, and Aβ1-40 has no effect—making it the definitive probe for cerebral amyloid angiopathy and vascular AD models. Its moderate, graded toxicity (10% cell death at 50 μM vs. 40% for 100 μM Aβ1-42) enables chronic-exposure and neuroprotective-compound screening paradigms where acute cytotoxicity would mask rescue effects. The peptide's distinct β-sheet conformational transition in membrane-mimetic environments and potent, sequence-specific lipid-peroxidation inhibition (active at 10 nM) establish it as an essential reference material for aggregation biophysics and membrane-integrity studies. Procure Aβ25-35 when your experimental design demands a reproducible, mechanistically defined amyloid fragment that cannot be substituted by full-length Aβ1-42 or Aβ1-40.

Molecular Formula
Molecular Weight 1060.3
Cat. No. B1578745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (25-35)
Molecular Weight1060.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (25-35) for Alzheimer's Research: A Procurement-Focused Baseline Overview


Beta-Amyloid (25-35), also designated as Aβ25-35 or Amyloid β-peptide (25-35), is an 11-amino acid synthetic fragment (sequence: H-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH) derived from the C-terminal region of the full-length Alzheimer's amyloid beta protein [1]. With a molecular weight of 1060.27 g/mol and a purity typically exceeding 98% from reputable vendors, this neurotoxic fragment is widely employed as a cost-effective and reproducible model peptide for investigating the molecular mechanisms of amyloid aggregation and neuronal injury in vitro and in vivo . It is considered the minimal essential bioactive region capable of recapitulating key toxic properties of the full-length Aβ1-42 peptide [2].

Why Generic Substitution Fails for Beta-Amyloid (25-35): The In-Class Variability Evidence


Direct substitution of Beta-Amyloid (25-35) with other Aβ fragments, such as Aβ1-42 or Aβ1-40, is scientifically invalid due to profound differences in their biophysical behavior and cellular mechanisms. While some studies observe similar neurotoxic endpoints between Aβ25-35 and Aβ1-42, critical divergences in their functional profiles preclude interchangeable use [1]. Specifically, Aβ25-35 uniquely enhances human brain vascular smooth muscle contractility, whereas Aβ1-42 depresses it, and Aβ1-40 shows no effect [2]. Furthermore, Aβ25-35 exhibits a distinct dose-response and aggregation kinetics profile, requiring higher concentrations to induce comparable cell death in certain neuronal models [3]. These quantitative and functional disparities underscore the necessity for a product-specific, evidence-based selection of Aβ25-35 for defined experimental contexts.

Beta-Amyloid (25-35) Quantitative Evidence Guide: Head-to-Head Comparator Data


Aβ25-35 vs. Aβ1-42: Divergent Vascular Smooth Muscle Contractility Modulation

In a direct head-to-head comparison using a collagen gel contractility assay on human brain vascular smooth muscle cells (HBVSMC), Aβ25-35 exhibited a diametrically opposite effect on tonic contractility compared to Aβ1-42 [1]. Aβ25-35 (1-50 μM) significantly increased contractility, whereas Aβ1-42 (5-10 μM) significantly depressed it. Aβ1-40 had no effect.

Vascular biology Cerebral autoregulation Alzheimer's disease

Aβ25-35 vs. Aβ1-42: Differential Neurotoxicity Potency in Stem Cell-Derived Neurons

In a direct comparative study on 46C mouse embryonic stem cell-derived neurons, Aβ25-35 and Aβ1-42 induced significantly different levels of cell injury and death [1]. At 50 μM, Aβ25-35 promoted only 10% cell injury and death, whereas 100 μM Aβ1-42 induced 40% injury and death after 24 hours of exposure.

Neurotoxicity Stem cell models Drug screening

Aβ25-35 vs. Scrambled Aβ35-25: Distinct Structural Transitions in Membrane Environments

Circular dichroism (CD) spectroscopy revealed that Aβ25-35 and its non-toxic scrambled counterpart Aβ35-25 adopt fundamentally different secondary structures in membrane-mimicking environments [1]. Aβ25-35 preferentially forms β-sheet structures with increasing TFE concentration, a conformation associated with amyloid aggregation and toxicity. In contrast, Aβ35-25 transitions from random coil to α-helix under the same conditions.

Peptide aggregation Membrane biophysics Conformational analysis

Aβ25-35 vs. Single Alanine Substitution Analogs: Residue-Specific Neurotoxicity Mapping

A systematic single alanine substitution study of the Aβ25-35 sequence revealed that specific amino acid replacements profoundly alter neurotoxicity in ways that defy simple hydrophobicity-toxicity correlations [1]. Replacement of Asn27 yielded a more hydrophobic but less toxic analog, while replacement of Met35 gave a less hydrophobic but more toxic analog.

Structure-activity relationship Neurotoxicity Peptide engineering

Aβ25-35 vs. Amyloid β-Protein Precursor (APP) Sequence: Potent and Specific Antioxidant Activity

In a study comparing the antioxidant activity of Aβ25-35 with a scrambled sequence [Aβ(25-35)scram] and a methionine-to-leucine mutant [Aβ(25-35)met], Aβ25-35 was the most potent inhibitor of lipid peroxidation in polyunsaturated fatty acid-enriched liposomes [1]. The relative antioxidant activities were ranked as Aβ(25-35) > Aβ(25-35)met > Aβ(25-35)scram, with Aβ25-35 active at concentrations as low as 10 nM.

Lipid peroxidation Membrane biophysics Oxidative stress

Beta-Amyloid (25-35) Best Research and Industrial Application Scenarios


Investigating Cerebral Amyloid Angiopathy and Vascular Smooth Muscle Dysfunction

Based on direct evidence showing that Aβ25-35 uniquely enhances vascular smooth muscle contractility—in stark contrast to Aβ1-42 which depresses it—this peptide is the superior choice for modeling the vascular contributions to Alzheimer's disease pathology [1]. Researchers studying cerebral amyloid angiopathy (CAA) or the vascular hypothesis of AD should procure Aβ25-35 to generate data relevant to vasoactive mechanisms, as full-length Aβ peptides produce confounding or opposite effects.

Developing Graded, Sub-Acute Neurotoxicity Models for Drug Screening

In stem cell-derived neuronal models, Aβ25-35 at 50 μM induces only 10% cell death compared to 40% death caused by 100 μM Aβ1-42, indicating a more moderate and graded toxicity profile [2]. This makes Aβ25-35 the peptide of choice for establishing chronic exposure paradigms and for screening libraries of potential neuroprotective compounds, where acute, overwhelming cytotoxicity would obscure rescue effects.

Studying Sequence-Specific Amyloid Aggregation and Beta-Sheet Formation

The distinct conformational transition of Aβ25-35 to β-sheet structures in membrane-mimicking environments, a behavior not shared by its scrambled counterpart Aβ35-25, establishes Aβ25-35 as an essential reference material for biophysical aggregation studies [3]. Procurement of Aβ25-35 is critical for experiments utilizing circular dichroism, thioflavin T fluorescence, or atomic force microscopy to dissect the early events of amyloid fibrillogenesis.

Investigating Lipid Peroxidation and Membrane-Intercalating Antioxidants

Aβ25-35 is a potent and sequence-specific inhibitor of lipid peroxidation in polyunsaturated fatty acid-enriched liposomes, active at concentrations as low as 10 nM and with greater potency than its methionine mutant or scrambled sequence variants [4]. This well-characterized activity makes it an ideal positive control or mechanistic probe in studies examining the interplay between amyloid peptides, membrane lipid bilayer integrity, and oxidative stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-Amyloid (25-35)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.